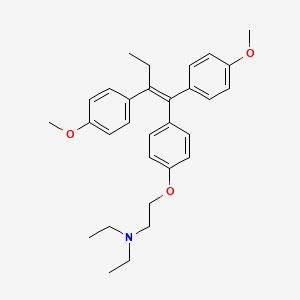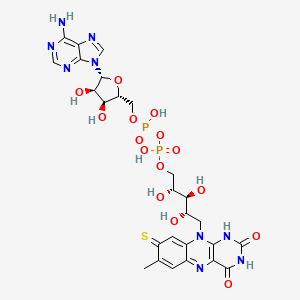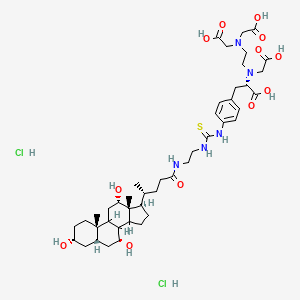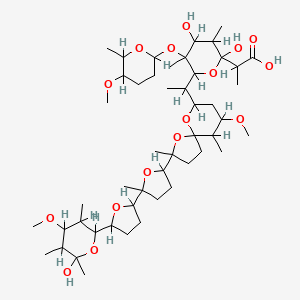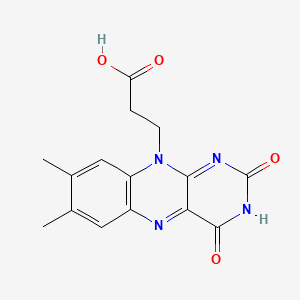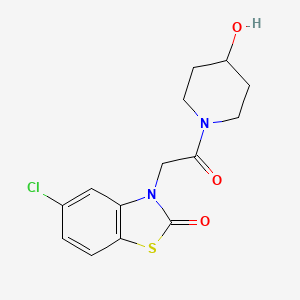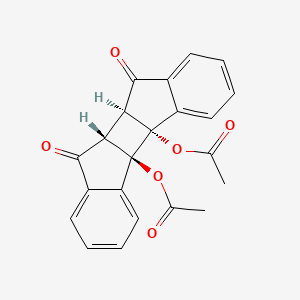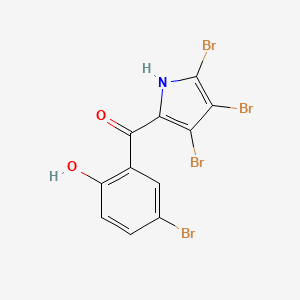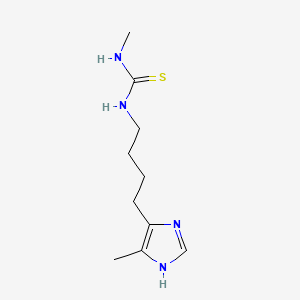
4-Methylburimamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylburimamide is a member of imidazoles.
Wissenschaftliche Forschungsanwendungen
1. Toxicological Studies
4-Methylimidazole (4-MI) has been extensively studied for its toxicological effects. Research has shown its presence in various consumer products and potential for human exposure, prompting studies on its toxicity and carcinogenicity. For example, a study in 2007 reported its use in the manufacture of pharmaceuticals, photographic chemicals, dyes, and agricultural chemicals, among others, while also highlighting its detection in foods and tobacco smoke. This study investigated its carcinogenic potential, finding significant health effects in animals exposed to 4-MI (Chan et al., 2007).
2. Pharmacokinetics Research
Research has also been conducted on the pharmacokinetics of 4-MI. A study on sheep demonstrated how 4-MI is metabolized and distributed in the body, providing insights into its biological behavior following ingestion (Karangwa et al., 1990).
3. Teratogenic Effects in Animal Models
A study in 2018 explored the teratogenic effects of 4-MI during embryogenesis in zebrafish, revealing that it can disrupt muscle fiber alignment and affect muscle-specific gene expression. Such studies are crucial for understanding the potential developmental impacts of 4-MI exposure (Tsai et al., 2018).
4. Investigation of Anticarcinogenic and Antioxidant Effects
Research in 2017 examined the anticancer and antioxidant properties of 4-MI. The study used various tests, including the MTT test on MCF-7 cell lines and DNA fragmentation assays, to evaluate its efficacy and potential as a therapeutic agent (Tazehkand et al., 2017).
5. Neurotoxicity Studies
Studies have also focused on the neurotoxic effects of 4-MI. For instance, a study investigated its impact on cerebral glutamate decarboxylase activity and GABA receptor binding in mice, contributing to our understanding of its neurological effects (Sivertsen et al., 2009).
6. Reproductive and Developmental Toxicity Assessment
Research has been conducted to assess the reproductive and developmental toxicity of 4-MI, particularly in the context of multigenerational exposure. A study on rats exposed to 4-MI in their diet found significant effects on reproductive performance and developmental milestones (Behl et al., 2020).
Eigenschaften
CAS-Nummer |
51264-00-7 |
|---|---|
Molekularformel |
C10H18N4S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
1-methyl-3-[4-(5-methyl-1H-imidazol-4-yl)butyl]thiourea |
InChI |
InChI=1S/C10H18N4S/c1-8-9(14-7-13-8)5-3-4-6-12-10(15)11-2/h7H,3-6H2,1-2H3,(H,13,14)(H2,11,12,15) |
InChI-Schlüssel |
UKUMBWIAJWVEDN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CCCCNC(=S)NC |
Kanonische SMILES |
CC1=C(N=CN1)CCCCNC(=S)NC |
Andere CAS-Nummern |
51264-00-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)
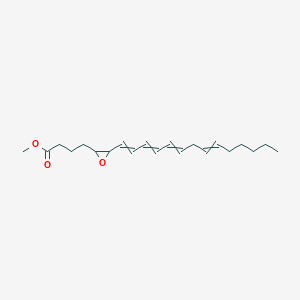
![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)
![1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)
![2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-](/img/structure/B1226426.png)
